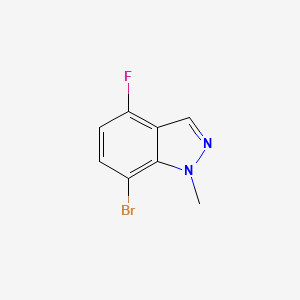

7-Bromo-4-fluoro-1-methyl-1H-indazole

説明

特性

分子式 |

C8H6BrFN2 |

|---|---|

分子量 |

229.05 g/mol |

IUPAC名 |

7-bromo-4-fluoro-1-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)7(10)3-2-6(8)9/h2-4H,1H3 |

InChIキー |

NYESRSOMFYWYJL-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=CC(=C2C=N1)F)Br |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Key Preparation Steps and Reaction Conditions

Cyclization and Halogenation

A common approach begins with halogenated benzaldehyde or acetophenone derivatives, which undergo hydrazine-mediated cyclization to form the indazole nucleus. For example, 4-fluoro-substituted benzaldehydes can be reacted with hydrazine to form 4-fluoro-1H-indazole intermediates, which are subsequently brominated at the 7-position.

A representative patent (CN110452177A) describes the synthesis of 5-bromo-4-fluoro-1H-indazole, which is closely related in structure and synthetic logic to 7-bromo-4-fluoro-1-methyl-1H-indazole. In this method, the key step involves treatment of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with sodium hydroxide in a methanol-water mixture at room temperature for 12 hours, resulting in a 77% yield of the bromo-fluoro indazole core after workup.

N-Methylation

Following cyclization and halogenation, methylation at the N-1 position is typically achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride as base). This step selectively methylates the nitrogen without affecting the halogen substituents.

Lithiation and Formylation (Alternative Route)

Another approach involves directed lithiation of a bromo-substituted precursor using lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by reaction with dimethylformamide (DMF) to introduce a formyl group. Subsequent conversion of the formyl intermediate to an oxime and ring closure with hydrazine hydrate yields the indazole core with desired substitution.

Industrial Production Considerations

Industrial scale synthesis emphasizes:

- Use of transition metal catalysts (e.g., copper(II) acetate) to facilitate cyclization and oxidation steps efficiently.

- Reaction conditions optimized for scalability, such as continuous flow reactors to improve yield and purity.

- Avoidance of harsh reagents to minimize byproducts and environmental impact.

The copper-catalyzed cyclization of fluorinated benzaldehydes with hydrazine under oxygen atmosphere is reported to provide good to excellent yields of fluorinated indazoles, which can be subsequently brominated and methylated.

Comparative Data Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazine reaction with 4-fluorobenzaldehyde | Hydrazine hydrate | Ambient to reflux | 70-85 | Forms 4-fluoro-1H-indazole core |

| Bromination | Electrophilic bromination at position 7 | Bromine or N-bromosuccinimide | 0 to room temp | 75-80 | Selective for 7-position |

| N-Methylation | Alkylation with methyl iodide or dimethyl sulfate | Methyl iodide, K2CO3 | Room temp to 60 °C | 80-90 | Selective N-1 methylation |

| Lithiation/Formylation | LDA lithiation followed by DMF formylation | LDA, DMF | -78 °C | 65-75 | Alternative route to formyl intermediate |

| Oxime formation & ring closure | Methoxylamine hydrochloride, hydrazine hydrate | Methoxylamine HCl, hydrazine | Ambient to reflux | 70-80 | Converts formyl to indazole ring |

| Base hydrolysis | NaOH in methanol/water | NaOH | Room temp | 77 | Hydrolysis step in indazole synthesis |

化学反応の分析

Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include substituted indazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

7-Bromo-4-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

類似化合物との比較

Structural and Physicochemical Properties

Key structural analogues differ in substituent type, position, and functional groups, leading to variations in physicochemical properties such as lipophilicity, solubility, and molecular weight.

Key Observations :

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-4-fluoro-1-methyl-1H-indazole?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the indazole core. For bromination, electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromo group at position 7. Fluorination at position 4 may employ fluorinating agents like Selectfluor® under controlled pH conditions. Methylation at the 1-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., cesium carbonate or sodium hydride) in polar aprotic solvents like DMF or THF . Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the purity and structural integrity of 7-Bromo-4-fluoro-1-methyl-1H-indazole be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity.

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl group at δ 3.9–4.1 ppm in DMSO-d6).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion peak matching the theoretical mass (C8H6BrFN2: ~243.97 g/mol).

- X-ray Crystallography : Single-crystal analysis (e.g., using the WinGX suite) resolves steric effects and confirms regiochemistry .

Q. What are the primary reactivity patterns of 7-Bromo-4-fluoro-1-methyl-1H-indazole in substitution reactions?

- Methodological Answer : The bromine atom at position 7 is highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl or heteroaryl groups. The fluorine at position 4 is less reactive but can participate in SNAr reactions under strong bases (e.g., KOtBu) with nucleophiles like amines. The methyl group at position 1 stabilizes the indazole ring but limits further substitution at that site . Example Protocol : For Suzuki coupling, use Pd(PPh3)4 (5 mol%), Na2CO3 (2 equiv), and arylboronic acid (1.2 equiv) in dioxane/water (4:1) at 80°C for 12 hours.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromo-fluoro indazole synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl2(dppf) vs. Pd(OAc)2) for cross-coupling efficiency.

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) for fluorination yields.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in methylation steps.

- By-Product Analysis : Use GC-MS or LC-HRMS to identify impurities (e.g., dihalogenated species) and adjust stoichiometry .

Q. How should researchers address contradictory data in regioselective substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify favored pathways.

- Isotopic Labeling : Use 18F or 13C-labeled reagents to track substitution sites.

- Competitive Experiments : Compare reactivity of bromo vs. fluoro groups under identical conditions.

Case Study : A 2024 study resolved conflicting bromination outcomes by identifying trace moisture as a competing nucleophile, necessitating rigorous solvent drying .

Q. What computational tools are effective for predicting the biological activity of 7-Bromo-4-fluoro-1-methyl-1H-indazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases).

- QSAR Modeling : Train models on indazole derivatives with known IC50 values to predict activity.

- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., CYP450 inhibition).

Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition in HeLa cells) .

Q. What challenges arise in crystallizing 7-Bromo-4-fluoro-1-methyl-1H-indazole, and how can they be mitigated?

- Methodological Answer :

- Solvent Selection : Screen mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hour).

- Crystal Twinning : Address via seeding or additive use (e.g., 1% glycerol).

Software : WinGX or Olex2 for structure refinement; PLATON to check for disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。